4-(1-(Tert-butoxycarbonyl)piperidin-4-yloxy)benzoic acid

Description

The exact mass of the compound 4-(1-(Tert-butoxycarbonyl)piperidin-4-yloxy)benzoic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 4-(1-(Tert-butoxycarbonyl)piperidin-4-yloxy)benzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(1-(Tert-butoxycarbonyl)piperidin-4-yloxy)benzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name |

4-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]oxybenzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23NO5/c1-17(2,3)23-16(21)18-10-8-14(9-11-18)22-13-6-4-12(5-7-13)15(19)20/h4-7,14H,8-11H2,1-3H3,(H,19,20) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUVXDMFUUZGFST-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)OC2=CC=C(C=C2)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23NO5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50383294 |

Source

|

| Record name | 4-{[1-(tert-Butoxycarbonyl)piperidin-4-yl]oxy}benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50383294 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

321.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

162046-56-2 |

Source

|

| Record name | 4-{[1-(tert-Butoxycarbonyl)piperidin-4-yl]oxy}benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50383294 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-{[1-(tert-Butoxycarbonyl)piperidin-4-yl]oxy}benzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

A Comprehensive Technical Guide to 4-(1-(Tert-butoxycarbonyl)piperidin-4-yloxy)benzoic Acid: A Key Building Block in Modern Drug Discovery

Abstract

This technical guide provides an in-depth analysis of 4-(1-(Tert-butoxycarbonyl)piperidin-4-yloxy)benzoic acid, a pivotal chemical intermediate in contemporary pharmaceutical research and development. This document elucidates the compound's critical physicochemical properties, provides detailed, field-tested protocols for its synthesis, and explores its significant applications, particularly its role as a rigid linker in the burgeoning field of Proteolysis Targeting Chimeras (PROTACs). This guide is intended for researchers, scientists, and professionals in drug development, offering both foundational knowledge and practical insights to leverage this versatile molecule in their research endeavors.

Introduction: A Molecule of Strategic Importance

4-(1-(Tert-butoxycarbonyl)piperidin-4-yloxy)benzoic acid, identified by the CAS Number 162046-56-2 , is a bifunctional organic molecule that has garnered significant attention in medicinal chemistry.[1] Its structure uniquely combines a Boc-protected piperidine ring with a benzoic acid moiety, connected by an ether linkage. This arrangement provides a valuable scaffold for the synthesis of complex molecules, offering both a site for amide bond formation via the carboxylic acid and a modifiable piperidine ring that can be deprotected to reveal a secondary amine for further functionalization.

The strategic importance of this compound lies in its application as a linker molecule in the design of heterobifunctional molecules, most notably PROTACs.[2][] PROTACs are a revolutionary class of therapeutic agents that co-opt the cell's natural protein degradation machinery to eliminate disease-causing proteins.[4] The linker component of a PROTAC is crucial as it dictates the spatial orientation of the two ligands—one binding the target protein and the other an E3 ubiquitin ligase—and significantly influences the physicochemical properties and overall efficacy of the degrader.[5] The rigid nature of the piperidine-benzoic acid core in 4-(1-(Tert-butoxycarbonyl)piperidin-4-yloxy)benzoic acid offers a degree of conformational constraint that can be advantageous in optimizing the formation of a productive ternary complex between the target protein, the PROTAC, and the E3 ligase.[4][5]

Physicochemical and Safety Data

A thorough understanding of the compound's properties is essential for its effective use in a laboratory setting.

Physicochemical Properties

| Property | Value | Source |

| CAS Number | 162046-56-2 | [1] |

| Molecular Formula | C₁₇H₂₃NO₅ | [1] |

| Molecular Weight | 321.37 g/mol | [1] |

| Appearance | White to off-white solid | |

| Purity | ≥95% (typically) | |

| Solubility | Soluble in methanol, ethyl acetate, and dichloromethane | Inferred from synthetic procedures[6] |

| InChI Key | LUVXDMFUUZGFST-UHFFFAOYSA-N | [1] |

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling 4-(1-(Tert-butoxycarbonyl)piperidin-4-yloxy)benzoic acid.

GHS Hazard Statements: [1]

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Precautionary Statements: [1]

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P302+P352: IF ON SKIN: Wash with plenty of water.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Researchers should always consult the latest Safety Data Sheet (SDS) from their supplier before handling this compound and work in a well-ventilated fume hood.

Synthesis of 4-(1-(Tert-butoxycarbonyl)piperidin-4-yloxy)benzoic Acid

The synthesis of this key intermediate is typically achieved through one of two reliable and well-established synthetic routes: the Mitsunobu reaction or the Williamson ether synthesis. The choice between these methods often depends on the availability of starting materials, desired scale, and specific laboratory conditions. Both pathways begin with the commercially available and relatively inexpensive starting material, N-Boc-4-hydroxypiperidine.

Synthetic Pathways Overview

Caption: Synthetic routes to the target benzoic acid.

Detailed Experimental Protocol: Mitsunobu Reaction and Saponification

This two-step protocol is a widely employed and reliable method for the synthesis of the title compound. The Mitsunobu reaction allows for a mild and efficient coupling of the secondary alcohol of N-Boc-4-hydroxypiperidine with the phenolic hydroxyl group of methyl 4-hydroxybenzoate. Subsequent saponification of the resulting methyl ester yields the desired carboxylic acid.

Step 1: Synthesis of Methyl 4-(1-(tert-butoxycarbonyl)piperidin-4-yloxy)benzoate

Caption: Workflow for the Mitsunobu coupling reaction.

-

Materials and Reagents:

-

N-Boc-4-hydroxypiperidine (1.0 eq)

-

Methyl 4-hydroxybenzoate (1.1 eq)

-

Triphenylphosphine (PPh₃) (1.2 eq)

-

Diisopropyl azodicarboxylate (DIAD) (1.2 eq)

-

Anhydrous Tetrahydrofuran (THF)

-

Ethyl acetate

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

-

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add N-Boc-4-hydroxypiperidine, methyl 4-hydroxybenzoate, and triphenylphosphine.

-

Dissolve the solids in anhydrous THF.

-

Cool the reaction mixture to 0 °C using an ice-water bath.

-

Slowly add diisopropyl azodicarboxylate (DIAD) dropwise to the stirred solution over a period of 30 minutes, ensuring the internal temperature does not exceed 5 °C. The causality here is to control the exothermic reaction and prevent the formation of byproducts.

-

After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-16 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting materials are consumed.

-

Upon completion, quench the reaction by adding saturated aqueous NH₄Cl solution.

-

Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).

-

Combine the organic extracts and wash with brine to remove any residual water-soluble impurities.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude residue by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield the pure methyl ester intermediate as a white solid.

-

Step 2: Saponification to 4-(1-(Tert-butoxycarbonyl)piperidin-4-yloxy)benzoic acid

-

Materials and Reagents:

-

Methyl 4-(1-(tert-butoxycarbonyl)piperidin-4-yloxy)benzoate (1.0 eq)

-

Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH) (2.0-3.0 eq)

-

Tetrahydrofuran (THF)

-

Methanol (MeOH)

-

Water

-

1 M Hydrochloric acid (HCl)

-

Ethyl acetate

-

-

Procedure:

-

Dissolve the methyl ester intermediate in a mixture of THF, methanol, and water.

-

Add lithium hydroxide or sodium hydroxide to the solution and stir at room temperature for 2-4 hours. The progress of the saponification can be monitored by TLC, observing the disappearance of the starting ester.

-

Once the reaction is complete, remove the organic solvents under reduced pressure.

-

Dilute the remaining aqueous solution with water and cool to 0 °C in an ice bath.

-

Carefully acidify the solution to a pH of 3-4 by the dropwise addition of 1 M HCl. A white precipitate of the desired carboxylic acid will form. The acidification protonates the carboxylate, rendering it insoluble in the aqueous medium.

-

Collect the precipitate by vacuum filtration, washing with cold water.

-

The solid can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by trituration with diethyl ether to remove any non-polar impurities.

-

Dry the purified product under vacuum to yield 4-(1-(Tert-butoxycarbonyl)piperidin-4-yloxy)benzoic acid as a white crystalline solid.

-

Characterization

The identity and purity of the synthesized compound should be confirmed by standard analytical techniques:

-

¹H NMR: The proton NMR spectrum will show characteristic signals for the tert-butyl group (a singlet around 1.4-1.5 ppm), the piperidine ring protons, the aromatic protons of the benzoic acid moiety, and a broad singlet for the carboxylic acid proton (typically >10 ppm).

-

¹³C NMR: The carbon NMR spectrum will confirm the presence of all 17 carbon atoms in their expected chemical shift regions.

-

Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) will show the expected molecular ion peak ([M-H]⁻ or [M+Na]⁺).

-

Purity (HPLC): High-performance liquid chromatography can be used to determine the purity of the final product, which is typically expected to be >95%.

Applications in Drug Discovery: A Versatile Linker for PROTACs

The primary application of 4-(1-(Tert-butoxycarbonyl)piperidin-4-yloxy)benzoic acid in drug discovery is as a versatile building block for the synthesis of PROTAC linkers.[2][]

The Role of the Linker in PROTAC Efficacy

A PROTAC molecule consists of three key components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two ligands. The linker is not merely a passive spacer but plays a critical role in the efficacy of the PROTAC by:

-

Dictating Ternary Complex Formation: The length, rigidity, and chemical nature of the linker determine the spatial arrangement of the POI and the E3 ligase, which is crucial for efficient ubiquitination of the target protein.[5]

-

Influencing Physicochemical Properties: The linker contributes to the overall properties of the PROTAC, such as solubility, cell permeability, and metabolic stability.[4][5]

Advantages of the Piperidine-Benzoic Acid Linker Motif

The 4-(piperidin-4-yloxy)benzoic acid core offers several advantages as a PROTAC linker:

-

Rigidity and Conformational Control: Unlike flexible alkyl or PEG linkers, the piperidine ring and the phenyl group introduce a degree of rigidity into the linker.[4][5] This conformational constraint can reduce the entropic penalty of forming the ternary complex, potentially leading to higher degradation efficiency.

-

Improved Physicochemical Properties: The piperidine moiety can improve the solubility and pharmacokinetic properties of the resulting PROTAC.[][5]

-

Synthetic Tractability: The carboxylic acid provides a convenient handle for amide bond formation, a robust and widely used reaction in medicinal chemistry for connecting the linker to the E3 ligase ligand or the POI-binding ligand. The Boc-protected nitrogen can be easily deprotected to allow for further elaboration of the linker structure.

PROTAC Assembly Workflow

Caption: General workflow for incorporating the linker into a PROTAC.

The synthesis of a PROTAC using this linker typically involves a series of well-defined steps:

-

Amide Coupling: The carboxylic acid of 4-(1-(Tert-butoxycarbonyl)piperidin-4-yloxy)benzoic acid is activated (e.g., using HATU, HOBt/EDCI) and coupled with an amine-functionalized E3 ligase ligand (e.g., derivatives of thalidomide, pomalidomide, or VHL ligands).

-

Boc Deprotection: The Boc protecting group on the piperidine nitrogen is removed under acidic conditions (e.g., trifluoroacetic acid (TFA) in dichloromethane or HCl in dioxane) to reveal the secondary amine.

-

Final Conjugation: The newly exposed amine on the linker is then coupled to a suitably functionalized ligand for the protein of interest, often through another amide bond formation or other conjugation chemistries.

This modular approach allows for the systematic variation of the POI ligand and the E3 ligase ligand, facilitating the rapid generation of PROTAC libraries for structure-activity relationship (SAR) studies.

Conclusion

4-(1-(Tert-butoxycarbonyl)piperidin-4-yloxy)benzoic acid is a high-value chemical entity in the toolbox of the modern medicinal chemist. Its well-defined structure, predictable reactivity, and the advantageous properties it imparts as a linker make it an indispensable component in the design and synthesis of sophisticated molecules like PROTACs. The detailed synthetic protocols and applications discussed in this guide underscore its significance and provide a solid foundation for its effective utilization in the pursuit of novel therapeutics. As the field of targeted protein degradation continues to evolve, the demand for well-characterized and versatile building blocks like this will undoubtedly continue to grow.

References

- Zhang, X., et al. (2018). Discovery of 4-benzoylpiperidine and 3-(piperidin-4- yl)benzo[d]isoxazole derivatives as potential and selective GlyT1 inhibitor. Bioorganic & Medicinal Chemistry Letters, 28(15), 2535-2540.

- Burslem, G. M., & Crews, C. M. (2020). Proteolysis-Targeting Chimeras (PROTACs) as Therapeutic Agents. Cell, 181(1), 102-114.

-

PubChem. (n.d.). 4-((1-(tert-Butoxycarbonyl)piperidin-4-yl)oxy)benzoic acid. National Center for Biotechnology Information. Retrieved from [Link]

- Han, X., et al. (2021). Strategies toward Discovery of Potent and Orally Bioavailable Proteolysis Targeting Chimera Degraders of Androgen Receptor for the Treatment of Prostate Cancer. Journal of Medicinal Chemistry, 64(17), 12831–12854.

- Zhao, L., et al. (2020). A highly potent PROTAC androgen receptor (AR) degrader ARD-61 effectively inhibits AR-positive breast cancer cell growth in vitro and tumor growth in vivo. Neoplasia, 22(10), 522-532.

- Troup, R. I., et al. (2020). Current strategies for the design of PROTAC linkers: a critical review. Exploration of Targeted Anti-tumor Therapy, 1(4), 273-312.

- Dong, Y., et al. (2024). Characteristic roadmap of linker governs the rational design of PROTACs. Acta Pharmaceutica Sinica B.

- Gadd, M. S., et al. (2017). Structural basis of PROTAC cooperative recognition for selective protein degradation.

- Testa, A., et al. (2020). Novel approaches for the rational design of PROTAC linkers. Exploration of Targeted Anti-tumor Therapy, 1(1), 381-390.

- Farnaby, W., et al. (2019). BAF complex vulnerabilities in cancer demonstrated via structure-based PROTAC design.

-

Organic Syntheses. (n.d.). A general procedure for mitsunobu inversion of sterically hindered alcohols. Retrieved from [Link]

- K. C. Nicolaou, T. Montagnon, P. S. Baran. (2002). The Mitsunobu Reaction at the Dawn of the 21st Century.

- Hughes, D. L. (1992). The Mitsunobu Reaction. Organic Reactions, 42, 335-656.

- Dembinski, R. (2004). The Mitsunobu Reaction.

Sources

- 1. 4-((1-(tert-Butoxycarbonyl)piperidin-4-yl)oxy)benzoic acid | C17H23NO5 | CID 2794649 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 4. PROTACs bearing piperazine-containing linkers: what effect on their protonation state? - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. rsc.org [rsc.org]

An In-Depth Technical Guide to the Synthesis of 4-(1-(Tert-butoxycarbonyl)piperidin-4-yloxy)benzoic acid

Introduction

4-(1-(Tert-butoxycarbonyl)piperidin-4-yloxy)benzoic acid is a valuable bifunctional molecule frequently employed as a linker in the development of proteolysis-targeting chimeras (PROTACs) and other chemical probes. Its rigid piperidine and benzene rings, connected by an ether linkage, provide a defined spatial separation between two key chemical moieties. The tert-butoxycarbonyl (Boc) protecting group on the piperidine nitrogen allows for selective deprotection and further functionalization, while the carboxylic acid on the benzoic acid ring provides a convenient attachment point. This guide provides a comprehensive overview of the synthetic strategies, a detailed experimental protocol, and key analytical data for the successful preparation of this important research chemical.

Strategic Analysis of Synthetic Pathways

The core of this synthesis lies in the formation of the aryl ether bond between the 4-position of the piperidine ring and the benzoic acid moiety. Two classical and robust methods are primarily considered for this transformation: the Williamson ether synthesis and the Mitsunobu reaction.

1. Williamson Ether Synthesis: This long-standing method involves the reaction of an alkoxide with an alkyl halide in an SN2 reaction.[1][2] In this context, one would react the alkoxide of N-Boc-4-hydroxypiperidine with a methyl 4-halobenzoate, or conversely, the phenoxide of methyl 4-hydroxybenzoate with a reactive derivative of N-Boc-4-hydroxypiperidine (e.g., a tosylate or mesylate). A subsequent hydrolysis of the resulting ester would yield the desired carboxylic acid.[3][4]

2. Mitsunobu Reaction: This powerful and versatile reaction allows for the conversion of an alcohol to a variety of functional groups, including ethers, with inversion of stereochemistry.[5] The reaction typically employs a phosphine (e.g., triphenylphosphine) and an azodicarboxylate (e.g., diethyl azodicarboxylate, DEAD, or diisopropyl azodicarboxylate, DIAD) to activate the alcohol for nucleophilic attack by a pronucleophile, in this case, methyl 4-hydroxybenzoate.[5] Similar to the Williamson ether synthesis, a final hydrolysis step is required to obtain the carboxylic acid.

For the synthesis of 4-(1-(tert-butoxycarbonyl)piperidin-4-yloxy)benzoic acid, a two-step approach commencing with the formation of the methyl ester intermediate, methyl 4-(1-(tert-butoxycarbonyl)piperidin-4-yloxy)benzoate, followed by its hydrolysis, is a common and effective strategy. The Mitsunobu reaction is often favored for this initial step due to its mild reaction conditions and high yields.

Visualizing the Synthetic Workflow

Caption: Synthetic pathway from starting materials to the final product.

Detailed Experimental Protocol

This protocol details the synthesis of the target compound via a two-step process: a Mitsunobu reaction to form the methyl ester intermediate, followed by basic hydrolysis.

Part 1: Synthesis of Methyl 4-(1-(tert-butoxycarbonyl)piperidin-4-yloxy)benzoate

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| N-Boc-4-hydroxypiperidine | 201.27 | 10.0 g | 49.7 mmol |

| Methyl 4-hydroxybenzoate | 152.15 | 7.56 g | 49.7 mmol |

| Triphenylphosphine (PPh₃) | 262.29 | 15.6 g | 59.6 mmol |

| Diisopropyl azodicarboxylate (DIAD) | 202.21 | 12.0 mL | 59.6 mmol |

| Anhydrous Tetrahydrofuran (THF) | - | 250 mL | - |

Procedure:

-

To a dry 500 mL round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add N-Boc-4-hydroxypiperidine (10.0 g, 49.7 mmol), methyl 4-hydroxybenzoate (7.56 g, 49.7 mmol), and triphenylphosphine (15.6 g, 59.6 mmol).

-

Add anhydrous THF (250 mL) and stir the mixture at 0 °C (ice bath) until all solids have dissolved.

-

Slowly add diisopropyl azodicarboxylate (DIAD) (12.0 mL, 59.6 mmol) dropwise to the cooled solution over 30 minutes, ensuring the internal temperature remains below 10 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) until the starting materials are consumed.

-

Once the reaction is complete, concentrate the mixture under reduced pressure to remove the THF.

-

Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford methyl 4-(1-(tert-butoxycarbonyl)piperidin-4-yloxy)benzoate as a white solid.

Part 2: Synthesis of 4-(1-(tert-butoxycarbonyl)piperidin-4-yloxy)benzoic acid

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| Methyl 4-(1-(tert-butoxycarbonyl)piperidin-4-yloxy)benzoate | 335.40 | 15.0 g | 44.7 mmol |

| Sodium Hydroxide (NaOH) | 40.00 | 3.58 g | 89.4 mmol |

| Methanol (MeOH) | - | 150 mL | - |

| Water (H₂O) | - | 50 mL | - |

| 1 M Hydrochloric Acid (HCl) | - | As needed | - |

Procedure:

-

Dissolve methyl 4-(1-(tert-butoxycarbonyl)piperidin-4-yloxy)benzoate (15.0 g, 44.7 mmol) in a mixture of methanol (150 mL) and water (50 mL) in a 500 mL round-bottom flask.

-

Add sodium hydroxide (3.58 g, 89.4 mmol) to the solution and stir the mixture at room temperature for 4-6 hours.

-

Monitor the hydrolysis by TLC until the starting ester is no longer present.

-

Concentrate the reaction mixture under reduced pressure to remove the methanol.

-

Dilute the remaining aqueous solution with water (100 mL) and wash with diethyl ether (2 x 50 mL) to remove any unreacted starting material and byproducts.

-

Cool the aqueous layer in an ice bath and acidify to pH 3-4 by the slow addition of 1 M HCl.

-

A white precipitate will form. Collect the solid by vacuum filtration and wash with cold water.

-

Dry the solid under vacuum to yield 4-(1-(tert-butoxycarbonyl)piperidin-4-yloxy)benzoic acid as a white to off-white powder.

Characterization Data

The final product should be characterized by standard analytical techniques to confirm its identity and purity.

-

Appearance: White to off-white solid.[6]

-

Molecular Formula: C₁₇H₂₃NO₅[7]

-

Molar Mass: 321.37 g/mol [7]

-

¹H NMR (400 MHz, CDCl₃) δ:

-

10.5-9.5 (br s, 1H, COOH)

-

8.00 (d, J = 8.8 Hz, 2H, Ar-H)

-

6.95 (d, J = 8.8 Hz, 2H, Ar-H)

-

4.60-4.50 (m, 1H, O-CH)

-

3.75-3.65 (m, 2H, piperidine-H)

-

3.35-3.25 (m, 2H, piperidine-H)

-

2.00-1.90 (m, 2H, piperidine-H)

-

1.80-1.70 (m, 2H, piperidine-H)

-

1.48 (s, 9H, Boc-CH₃)

-

Safety and Handling

-

N-Boc-4-hydroxypiperidine: May cause skin and eye irritation.

-

Methyl 4-hydroxybenzoate: May cause skin and eye irritation.

-

Triphenylphosphine: Harmful if swallowed. Causes skin and serious eye irritation.

-

Diisopropyl azodicarboxylate (DIAD): Flammable liquid and vapor. Harmful if swallowed or inhaled. Causes serious eye irritation. May cause an allergic skin reaction.

-

Sodium Hydroxide: Causes severe skin burns and eye damage.

-

Hydrochloric Acid: Causes severe skin burns and eye damage. May cause respiratory irritation.

All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times.

Conclusion

The synthesis of 4-(1-(tert-butoxycarbonyl)piperidin-4-yloxy)benzoic acid is a well-established procedure that can be reliably performed in a standard organic chemistry laboratory. The two-step approach involving a Mitsunobu reaction followed by ester hydrolysis provides a robust and efficient route to this valuable chemical building block. Careful execution of the experimental protocol and adherence to safety guidelines are essential for a successful outcome.

References

-

PubChem. 4-((1-(tert-Butoxycarbonyl)piperidin-4-yl)oxy)benzoic acid. Available from: [Link]

-

Master Organic Chemistry. The Williamson Ether Synthesis. Available from: [Link]

- Fuhrmann, E., & Talbiersky, J. (2005). Synthesis of Alkyl Aryl Ethers by Catalytic Williamson Ether Synthesis with Weak Alkylation Agents. Organic Process Research & Development, 9(2), 206–211.

- Google Patents. PROCESS FOR PREPARING 2-(1-(tert-BUTOXYCARBONYL)PIPERIDINE-4-YL)BENZOIC ACID.

- Mitsunobu, O. (1981). The Use of Diethyl Azodicarboxylate and Triphenylphosphine in Synthesis and Transformation of Natural Products. Synthesis, 1981(01), 1-28.

-

Chemistry LibreTexts. Ester Hydrolysis. Available from: [Link]

- Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis. Journal of the Mexican Chemical Society, 58(2), 163-169.

- Synthesis of Alkyl Aryl Ethers by Catalytic Williamson Ether Synthesis with Weak Alkylation Agents. Organic Process Research & Development, 9(2), 206-211.

-

Chemistry LibreTexts. The Williamson Ether Synthesis. Available from: [Link]

-

ResearchGate. Hydrolysis of methyl esters and alkylation to phenacyl esters. Available from: [Link]

-

Organic Chemistry Portal. Aryl ether synthesis by etherification (alkylation). Available from: [Link]

- Google Patents. Synthesis method of N-boc-4-hydroxypiperidine.

- Synthesis from Carboxylic Acid Derivatives. Science of Synthesis, 20, 20.2.1.

-

Organic Syntheses. Synthesis of 4-Methylbenzoate(2ʹ,4ʹ,6ʹ-trimethoxy- phenyl)iodonium Tosylate. Available from: [Link]

-

YouTube. Hydrolysis of Methyl Benzoate - Lab Demo. Available from: [Link]

-

Royal Society of Chemistry. Supplementary Information. Available from: [Link]

-

Royal Society of Chemistry. Supplementary Information Synthesis of Peptide–Vinyl Polymer Multiblock Hybrids by Nitroxide-mediated Polymerization: Breaking. Available from: [Link]

-

Organic Syntheses. a general procedure for mitsunobu inversion of sterically hindered alcohols. Available from: [Link]

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. researchgate.net [researchgate.net]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

- 5. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 4-{[1-(tert-Butoxycarbonyl)piperidin-4-yl]oxy}benzoic acid [cymitquimica.com]

- 7. 4-((1-(tert-Butoxycarbonyl)piperidin-4-yl)oxy)benzoic acid | C17H23NO5 | CID 2794649 - PubChem [pubchem.ncbi.nlm.nih.gov]

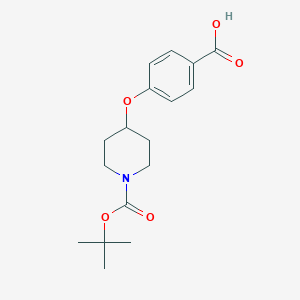

"4-(1-(Tert-butoxycarbonyl)piperidin-4-yloxy)benzoic acid" chemical structure

An In-depth Technical Guide to 4-(1-(Tert-butoxycarbonyl)piperidin-4-yloxy)benzoic acid: A Key Bifunctional Linker in Modern Drug Discovery

Abstract

4-(1-(Tert-butoxycarbonyl)piperidin-4-yloxy)benzoic acid is a heterobifunctional chemical scaffold of significant interest in contemporary medicinal chemistry and drug development. Characterized by a central, conformationally restrained piperidine ring, it is flanked by an acid-labile tert-butoxycarbonyl (Boc) protecting group on the nitrogen and a versatile benzoic acid moiety. This unique arrangement provides orthogonal handles for sequential chemical modifications, making it an invaluable building block. Its primary utility lies in its role as a semi-rigid linker, particularly in the burgeoning field of targeted protein degradation with Proteolysis Targeting Chimeras (PROTACs), where the precise spatial orientation of linked moieties is critical for therapeutic efficacy. This guide provides a comprehensive overview of its chemical structure, physicochemical properties, a validated synthesis protocol, and its core applications, with a focus on the causal reasoning behind its strategic use in drug design.

Molecular Architecture and Strategic Importance

The chemical entity 4-(1-(Tert-butoxycarbonyl)piperidin-4-yloxy)benzoic acid, often abbreviated as Boc-4-phenoxybenzoic acid, is a non-commercial name, is a molecule designed for purpose. Its structure can be deconstructed into three key functional components, each serving a distinct and critical role in its application.

-

Tert-Butoxycarbonyl (Boc) Protected Piperidine: The piperidine nitrogen is protected with a Boc group. This is a deliberate choice of protecting group due to its stability under a wide range of reaction conditions (e.g., ester hydrolysis, amide coupling) while being readily cleavable under mild acidic conditions (e.g., trifluoroacetic acid). This orthogonality is paramount for multi-step synthetic campaigns.

-

Piperidine Core: Unlike flexible alkyl chains, the piperidine ring introduces a degree of conformational rigidity. In applications like PROTACs, this semi-flexible nature helps to control the three-dimensional orientation of the molecules it connects, which can be a critical parameter for optimizing ternary complex formation and biological activity.

-

Benzoic Acid Terminus: The carboxylic acid group is a versatile chemical handle. It is readily activated for amide bond formation with amines, a cornerstone reaction in the assembly of complex molecules like peptides, PROTACs, and other targeted drug conjugates. The aromatic ring also provides a rigid attachment point.

This strategic combination of a stable yet removable protecting group, a semi-rigid spacer, and a reactive terminus makes this compound a powerful tool for covalently tethering two different molecular entities.

Caption: Functional components of the title molecule.

Physicochemical and Spectroscopic Profile

The compound typically presents as a white to off-white solid with limited solubility in water but good solubility in polar organic solvents like methanol, DMSO, and DMF[1].

| Property | Value | Source |

| Molecular Formula | C₁₇H₂₃NO₅ | [1][2][3] |

| Molecular Weight | 321.37 g/mol | [1][2] |

| IUPAC Name | 4-{[1-(tert-Butoxycarbonyl)piperidin-4-yl]oxy}benzoic acid | [2] |

| CAS Number | 162046-56-2 | [1][2] |

| Appearance | White to off-white solid | [1] |

| Purity | ≥95% (typical) | [1] |

| InChI Key | LUVXDMFUUZGFST-UHFFFAOYSA-N | [2][3] |

Spectroscopic Characterization (Expected)

While specific spectra are proprietary to manufacturers, the structure allows for a confident prediction of its key spectroscopic features, essential for quality control and reaction monitoring.

-

¹H NMR: The spectrum would show a characteristic singlet around 1.4-1.5 ppm integrating to 9 protons for the tert-butyl group of the Boc protector. The piperidine protons would appear as complex multiplets in the 1.6-2.1 ppm and 3.2-3.8 ppm regions. A multiplet for the piperidine C4 proton (methine) would be visible around 4.5-4.7 ppm. The aromatic protons would present as two distinct doublets, characteristic of a 1,4-disubstituted benzene ring, typically around 6.9-7.1 ppm and 7.9-8.1 ppm. A broad singlet for the carboxylic acid proton would be observed far downfield (>12 ppm), though this signal can be exchangeable and sometimes not observed.

-

¹³C NMR: Key signals would include the quaternary carbon of the Boc group (~80 ppm) and the carbonyl of the Boc group (~155 ppm). The piperidine carbons would resonate in the 30-50 ppm range, with the C-O carbon appearing around 70-75 ppm. Aromatic carbons would be seen between 115-165 ppm, and the carboxylic acid carbonyl would be expected near 167-170 ppm.

-

Mass Spectrometry (ESI-MS): In negative ion mode, the deprotonated molecule [M-H]⁻ would be observed at m/z ≈ 320.1. In positive ion mode, the sodiated adduct [M+Na]⁺ at m/z ≈ 344.1 is often prominent.

Synthesis and Purification Protocol

The most common and efficient synthesis of this molecule is via a Williamson ether synthesis, followed by saponification of an ester protecting group for the benzoic acid. This approach is favored for its high yields and the commercial availability of the starting materials.

Caption: General synthetic workflow for the target compound.

Detailed Step-by-Step Protocol

Objective: To synthesize 4-(1-(Tert-butoxycarbonyl)piperidin-4-yloxy)benzoic acid from commercially available precursors.

Materials:

-

1-Boc-4-hydroxypiperidine

-

Methyl 4-hydroxybenzoate

-

Potassium carbonate (K₂CO₃), anhydrous

-

N,N-Dimethylformamide (DMF), anhydrous

-

Lithium hydroxide (LiOH)

-

Tetrahydrofuran (THF)

-

Water (deionized)

-

Ethyl acetate (EtOAc)

-

Hexanes

-

Hydrochloric acid (HCl), 1M solution

-

Brine (saturated NaCl solution)

-

Magnesium sulfate (MgSO₄), anhydrous

Part A: Williamson Ether Synthesis

-

Setup: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add methyl 4-hydroxybenzoate (1.0 eq) and 1-Boc-4-hydroxypiperidine (1.1 eq).

-

Solvation: Add anhydrous DMF to dissolve the solids (approx. 0.2 M concentration).

-

Base Addition: Add anhydrous potassium carbonate (2.5 eq) to the stirring solution. Rationale: K₂CO₃ is a sufficiently strong base to deprotonate the phenolic hydroxyl group, which is more acidic than the aliphatic alcohol, initiating the Sₙ2 reaction. It is preferred over stronger bases like NaH to minimize side reactions.

-

Reaction: Heat the reaction mixture to 80-90 °C and stir overnight.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting methyl 4-hydroxybenzoate is consumed.

-

Workup: Cool the reaction to room temperature. Pour the mixture into water and extract with ethyl acetate (3x). Combine the organic layers, wash with water and then brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude intermediate ester by flash column chromatography on silica gel (using a gradient of ethyl acetate in hexanes) to yield methyl 4-((1-(tert-butoxycarbonyl)piperidin-4-yl)oxy)benzoate.

Part B: Saponification (Ester Hydrolysis)

-

Setup: Dissolve the purified ester intermediate from Part A in a mixture of THF and water (e.g., 3:1 v/v).

-

Hydrolysis: Add lithium hydroxide (LiOH, 3.0 eq) and stir the mixture vigorously at room temperature for 2-4 hours. Rationale: LiOH is a strong nucleophile for ester hydrolysis. The THF/water mixture ensures solubility for both the organic substrate and the inorganic base.

-

Monitoring: Monitor the hydrolysis by TLC until the starting ester is consumed.

-

Workup: Remove the THF under reduced pressure. Dilute the remaining aqueous solution with water.

-

Acidification: Cool the solution in an ice bath and slowly acidify to pH ~3-4 by adding 1M HCl. A white precipitate should form. Rationale: Acidification protonates the carboxylate salt, causing the neutral, less water-soluble carboxylic acid to precipitate out.

-

Isolation: Collect the white solid by vacuum filtration. Wash the solid with cold water to remove residual salts.

-

Drying: Dry the product under high vacuum to yield the final 4-(1-(Tert-butoxycarbonyl)piperidin-4-yloxy)benzoic acid. The purity can be assessed by NMR and LC-MS.

Core Application: A Linker for Proteolysis Targeting Chimeras (PROTACs)

The primary application driving interest in this molecule is its use as a linker in the design of PROTACs. PROTACs are heterobifunctional molecules that induce the degradation of a specific target protein. They consist of three parts: a ligand that binds the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects them.

The linker is not merely a passive spacer; its length, rigidity, and chemical nature are critical for the stability and activity of the resulting PROTAC. It dictates the spatial arrangement of the two ligands, which in turn governs the formation of a productive ternary complex (POI-PROTAC-E3 Ligase) necessary for ubiquitination and subsequent proteasomal degradation.

The semi-rigid nature of the 4-(1-(Boc)piperidin-4-yloxy)benzoic acid linker is advantageous. It reduces the entropic penalty of ternary complex formation compared to highly flexible alkyl chains, while still allowing enough conformational freedom for the two proteins to engage optimally.

Caption: Role of the linker in forming a ternary complex.

Protocol: Amide Coupling to a Payload

Once synthesized, the benzoic acid is typically coupled to an amine-containing molecule (e.g., an E3 ligase ligand like pomalidomide or a targeting warhead). Standard peptide coupling conditions are highly effective.

Objective: To couple the title compound to a generic primary amine (R-NH₂).

Materials:

-

4-(1-(Tert-butoxycarbonyl)piperidin-4-yloxy)benzoic acid

-

Amine payload (R-NH₂, 1.0 eq)

-

HATU (1-(Bis(dimethylamino)methylene)-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate, 1.1 eq)

-

N,N-Diisopropylethylamine (DIPEA, 3.0 eq)

-

N,N-Dimethylformamide (DMF), anhydrous

Procedure:

-

Setup: In a dry flask under an inert atmosphere, dissolve the benzoic acid (1.05 eq) and the amine payload (1.0 eq) in anhydrous DMF.

-

Activation: Add HATU (1.1 eq) to the solution. Rationale: HATU is a highly efficient coupling reagent that activates the carboxylic acid by forming a reactive ester, minimizing side reactions and racemization.

-

Base Addition: Add DIPEA (3.0 eq) to the reaction mixture and stir at room temperature. Rationale: DIPEA is a non-nucleophilic organic base used to scavenge the HCl produced and maintain basic conditions required for the coupling.

-

Reaction: Stir for 2-12 hours. Monitor the reaction by LC-MS.

-

Workup: Upon completion, dilute the reaction with ethyl acetate and wash sequentially with 5% citric acid solution, saturated sodium bicarbonate solution, and brine.

-

Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate. Purify the final coupled product by flash chromatography or preparative HPLC.

Safety and Handling

As a laboratory chemical, 4-(1-(Tert-butoxycarbonyl)piperidin-4-yloxy)benzoic acid requires careful handling.

-

Hazard Identification: The compound is known to cause skin irritation (H315) and serious eye irritation (H319). Some data suggests it may also cause respiratory irritation (H335) and may be harmful if swallowed (H302)[2].

-

Personal Protective Equipment (PPE): Always handle this chemical in a well-ventilated fume hood. Wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles[4][5].

-

Handling: Avoid creating and inhaling dust. Wash hands thoroughly after handling[4][6]. In case of contact with skin or eyes, rinse immediately and thoroughly with water[7].

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.

Conclusion

4-(1-(Tert-butoxycarbonyl)piperidin-4-yloxy)benzoic acid is more than a simple organic molecule; it is a rationally designed tool for the sophisticated assembly of complex bioactive agents. Its value is rooted in the strategic interplay of its three core components: the orthogonal Boc protecting group, the distance- and angle-defining piperidine core, and the reactive benzoic acid handle. As targeted therapies like PROTACs continue to advance, the demand for well-defined, semi-rigid linkers will grow, cementing the role of this and related scaffolds as indispensable assets in the drug discovery toolkit.

References

-

PubChem. 4-((1-(tert-Butoxycarbonyl)piperidin-4-yl)oxy)benzoic acid. National Center for Biotechnology Information. [Link]

-

ScienceDirect. Discovery of 4-benzoylpiperidine and 3-(piperidin-4-yl)benzo[d]isoxazole derivatives as potential and selective GlyT1 inhibitor. Bioorganic & Medicinal Chemistry. [Link]

-

MDPI. Synthesis and Anti-Inflammatory Activity of (Z)-4-(2-(3-Oxopiperazin-2-ylidene)acetyl)benzoic Acid. Molecules. [Link]

-

PubMed Central. Peptide-Drug Conjugates with Different Linkers for Cancer Therapy. National Center for Biotechnology Information. [Link]

-

ACS Publications. Structure-Based Design of 1,4-Dibenzoylpiperazines as β-catenin/B-Cell Lymphoma 9 Protein–Protein Interaction Inhibitors. Journal of Medicinal Chemistry. [Link]

-

Organic Syntheses. A CONVENIENT PREPARATION OF AN ORTHOGONALLY PROTECTED Cα,Cα-DISUBSTITUTED AMINO ACID ANALOG OF LYSINE. [Link]

-

ResearchGate. Linker Design for Antibody–Drug Conjugates. [Link]

-

The Royal Society of Chemistry. Supplementary Information. [Link]

-

Carl ROTH. Safety Data Sheet: Benzoic acid. [Link]

-

New Jersey Department of Health. Benzoic Acid - Hazardous Substance Fact Sheet. [Link]

-

PubChem. 1-(tert-Butoxycarbonyl)-4-piperidinecarboxylic acid. National Center for Biotechnology Information. [Link]

Sources

- 1. 4-{[1-(tert-Butoxycarbonyl)piperidin-4-yl]oxy}benzoic acid [cymitquimica.com]

- 2. 4-((1-(tert-Butoxycarbonyl)piperidin-4-yl)oxy)benzoic acid | C17H23NO5 | CID 2794649 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 4-(1-(tert-butoxycarbonyl)piperidin-4-yloxy)benzoic acid [cymitquimica.com]

- 4. fishersci.com [fishersci.com]

- 5. carlroth.com:443 [carlroth.com:443]

- 6. nj.gov [nj.gov]

- 7. 4-{[1-(tert-butoxycarbonyl)piperid-4-yloxy]methyl}benzoic acid, 97%, Thermo Scientific 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

"4-(1-(Tert-butoxycarbonyl)piperidin-4-yloxy)benzoic acid" molecular weight

An In-Depth Technical Guide to 4-(1-(Tert-butoxycarbonyl)piperidin-4-yloxy)benzoic Acid

Abstract

This technical guide provides a comprehensive overview of 4-(1-(Tert-butoxycarbonyl)piperidin-4-yloxy)benzoic acid, a bifunctional molecule increasingly utilized in medicinal chemistry and drug discovery. The document details its fundamental physicochemical properties, including its molecular weight, and offers insights into its synthesis, analytical validation, and primary applications. With a molecular formula of C₁₇H₂₃NO₅ and a molecular weight of approximately 321.4 g/mol , this compound serves as a crucial linker molecule, particularly in the development of Proteolysis Targeting Chimeras (PROTACs).[1][2] This guide is intended for researchers, chemists, and drug development professionals, providing the technical and practical knowledge required for its effective use in a laboratory setting.

Physicochemical Properties and Molecular Identifiers

4-(1-(Tert-butoxycarbonyl)piperidin-4-yloxy)benzoic acid, often abbreviated as Boc-4-piperidyloxy-benzoic acid, is a white solid compound at room temperature.[3] The molecule incorporates three key functional domains: a benzoic acid moiety, a piperidine ring, and a tert-butoxycarbonyl (Boc) protecting group. This specific architecture makes it a valuable building block in multi-step organic synthesis.

The Boc group provides a stable, acid-labile protecting group for the piperidine nitrogen, allowing for selective reactions at other parts of the molecule. The benzoic acid provides a carboxylic acid handle for amide bond formation or other conjugations, while the ether linkage to the piperidine ring offers a semi-rigid spacer element.

Table 1: Key Physicochemical Data and Identifiers

| Property | Value | Source |

| Molecular Formula | C₁₇H₂₃NO₅ | PubChem[1] |

| Molecular Weight | 321.4 g/mol | PubChem[1] |

| 321.37 g/mol | CymitQuimica[3] | |

| Exact Mass | 321.15762283 Da | PubChem[1] |

| CAS Number | 162046-56-2 | PubChem[1], CymitQuimica[2] |

| IUPAC Name | 4-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]oxybenzoic acid | PubChem[1] |

| Common Synonyms | 4-(1-Boc-4-piperidyloxy)benzoic acid, 4-({1-[(tert-butoxy)carbonyl]piperidin-4-yl}oxy)benzoic acid | PubChem[1], CymitQuimica[2] |

| Physical Form | Solid | CymitQuimica[2] |

| Hydrogen Bond Donors | 1 | PubChem[1] |

| Hydrogen Bond Acceptors | 5 | PubChem[1] |

Synthesis and Purification

The synthesis of 4-(1-(Tert-butoxycarbonyl)piperidin-4-yloxy)benzoic acid is typically achieved through a nucleophilic substitution reaction, followed by saponification. A common and efficient pathway involves the coupling of a protected piperidine alcohol with a benzoate ester, followed by hydrolysis of the ester to yield the final carboxylic acid.

The rationale for this multi-step approach lies in the strategic use of protecting groups. The Boc group on the piperidine nitrogen prevents its interference in the coupling reaction. Similarly, using a methyl or ethyl ester of 4-hydroxybenzoic acid protects the carboxylic acid, which would otherwise be deprotonated and unreactive under the basic conditions of the coupling step.

Experimental Protocol: Synthesis

A representative synthesis can be described in two main stages:

Stage 1: Ether Formation (Williamson Ether Synthesis)

-

Reactants: Tert-butyl 4-hydroxypiperidine-1-carboxylate and Methyl 4-hydroxybenzoate.

-

Mesylation: The hydroxyl group of the piperidine derivative is first converted to a better leaving group, such as a mesylate, by reacting it with mesyl chloride in the presence of a non-nucleophilic base like triethylamine.[4]

-

Coupling: The resulting mesylate is then coupled with methyl 4-hydroxybenzoate in a polar aprotic solvent such as N,N-dimethylformamide (DMF), with a base like potassium carbonate (K₂CO₃) to deprotonate the phenolic hydroxyl group.[4]

-

Work-up: The reaction mixture is typically diluted with water and extracted with an organic solvent (e.g., ethyl acetate). The organic layer is then washed, dried, and concentrated to yield the intermediate ester.

Stage 2: Saponification (Ester Hydrolysis)

-

Hydrolysis: The intermediate ester is dissolved in a mixture of a solvent like tetrahydrofuran (THF) or methanol and an aqueous solution of a strong base (e.g., lithium hydroxide or sodium hydroxide).

-

Acidification: The reaction mixture is stirred until the hydrolysis is complete (monitored by TLC or LC-MS). The solution is then carefully acidified with a mineral acid, such as hydrochloric acid (HCl), to a pH of ~3-4.

-

Isolation: The acidification protonates the carboxylate, causing the final product to precipitate out of the aqueous solution. The solid product is then collected by filtration, washed with water to remove residual salts, and dried under vacuum.

Purification

The crude product obtained after filtration is often of high purity. However, for applications requiring exacting standards, further purification can be performed by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by flash column chromatography on silica gel.

Analytical Characterization and Quality Control

To ensure the structural integrity and purity of the synthesized compound, a panel of analytical techniques must be employed. This self-validating workflow is critical for confirming that the material meets the required specifications for subsequent experiments.

Standard Analytical Workflow

-

Structural Elucidation:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the molecular structure. The proton NMR should show characteristic signals for the tert-butyl group (a singlet at ~1.4 ppm), the piperidine and aromatic protons in their respective regions, and a carboxylic acid proton.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition and exact mass. The expected m/z value for the [M-H]⁻ ion would be approximately 320.15.

-

-

Purity Assessment:

-

High-Performance Liquid Chromatography (HPLC): HPLC, typically with UV detection, is the standard method for determining the purity of the compound. A reversed-phase C18 column with a mobile phase gradient of water and acetonitrile (often containing 0.1% trifluoroacetic acid or formic acid) is commonly used. Purity is reported as the percentage of the main peak area relative to the total peak area. Commercial suppliers often guarantee a purity of ≥95%.[3]

-

Applications in Drug Discovery

The primary utility of 4-(1-(Tert-butoxycarbonyl)piperidin-4-yloxy)benzoic acid lies in its function as a semi-flexible linker molecule. This application is particularly prominent in the design of PROTACs.

PROTACs are heterobifunctional molecules that induce the degradation of a target protein by bringing it into close proximity with an E3 ubiquitin ligase. A PROTAC consists of three parts: a ligand for the target protein (the "warhead"), a ligand for an E3 ligase, and a linker connecting the two.

The linker's length, rigidity, and chemical nature are critical for the efficacy of the PROTAC, as they dictate the spatial orientation of the target protein and the E3 ligase, which is essential for forming a stable and productive ternary complex. The piperidine ring in this compound provides a degree of conformational constraint, which can be advantageous for optimizing the geometry of this ternary complex.

Safety and Handling

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, 4-(1-(Tert-butoxycarbonyl)piperidin-4-yloxy)benzoic acid is associated with several hazards.[1] Researchers must consult the latest Safety Data Sheet (SDS) before handling this compound.

Table 2: GHS Hazard Classifications

| Hazard Code | Description | Classification |

| H315 | Causes skin irritation | Warning[1] |

| H319 | Causes serious eye irritation | Warning[1] |

| H302 | Harmful if swallowed | Warning (in some reports)[1] |

| H335 | May cause respiratory irritation | Warning (in some reports)[1] |

Handling Recommendations:

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles, and a lab coat.

-

Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.

-

Storage: Store in a tightly sealed container in a cool, dry place.

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 2794649, 4-((1-(tert-Butoxycarbonyl)piperidin-4-yl)oxy)benzoic acid. [Link]

- Zhang, X., et al. (2020). Discovery of 4-benzoylpiperidine and 3-(piperidin-4- yl)benzo[d]isoxazole derivatives as potential and selective GlyT1 inhibitor. Bioorganic & Medicinal Chemistry Letters.

- Google Patents (2019). WO2019232010A1 - PROCESS FOR PREPARING 2-(1-(tert-BUTOXYCARBONYL)PIPERIDINE-4-YL)BENZOIC ACID.

-

Chemical & Pharmaceutical Bulletin (1999). Synthesis of the Optical Isomers of 4-[1-(4-tert-Butylphenyl)-2-oxo. [Link]4/_pdf)

Sources

- 1. 4-((1-(tert-Butoxycarbonyl)piperidin-4-yl)oxy)benzoic acid | C17H23NO5 | CID 2794649 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4-(1-(tert-butoxycarbonyl)piperidin-4-yloxy)benzoic acid [cymitquimica.com]

- 3. 4-{[1-(tert-Butoxycarbonyl)piperidin-4-yl]oxy}benzoic acid [cymitquimica.com]

- 4. cpb.pharm.or.jp [cpb.pharm.or.jp]

A Comprehensive Technical Guide to 4-(1-(Tert-butoxycarbonyl)piperidin-4-yloxy)benzoic acid: Synthesis, Characterization, and Application in Drug Discovery

Executive Summary: This technical guide provides an in-depth analysis of 4-(1-(tert-butoxycarbonyl)piperidin-4-yloxy)benzoic acid, a bifunctional molecule of significant interest in modern medicinal chemistry. We will detail its chemical identity, physicochemical properties, a robust and reproducible synthesis protocol, and methods for its purification and characterization. The primary focus will be on its critical application as a semi-rigid linker in the development of Proteolysis-Targeting Chimeras (PROTACs), a revolutionary class of therapeutics. This document is intended for researchers, chemists, and drug development professionals seeking a comprehensive understanding of this versatile chemical building block.

Compound Identification and Significance

Nomenclature and Chemical Identity

The subject of this guide is a heterocyclic carboxylic acid derivative whose structure is foundational for creating more complex bioactive molecules. Its nomenclature is as follows:

-

Primary Name: 4-(1-(Tert-butoxycarbonyl)piperidin-4-yloxy)benzoic acid

-

Systematic IUPAC Name: 4-{[1-(tert-Butoxycarbonyl)piperidin-4-yl]oxy}benzoic Acid.[1][2]

-

Common Synonyms: 4-(1-Boc-piperidin-4-yloxy)benzoic acid, 1-(tert-Butoxycarbonyl)-4-(4-carboxyphenoxy)piperidine.[1][2][3]

The structure features a benzoic acid moiety linked via an ether bond to a piperidine ring at the 4-position. The piperidine nitrogen is protected with a tert-butoxycarbonyl (Boc) group, which is crucial for controlling reactivity during synthetic transformations.

Significance in Medicinal Chemistry

The unique architecture of this molecule, combining a rigid aromatic ring with a conformationally adaptable piperidine scaffold, makes it an invaluable building block. Its primary utility lies in its role as a linker molecule in the design of bifunctional therapeutics. Most notably, it is employed in the field of targeted protein degradation as a linker for PROTACs. The defined length and semi-rigid nature of this linker are critical for establishing the precise three-dimensional orientation required for the formation of a productive ternary complex between a target protein and an E3 ubiquitin ligase, ultimately leading to the degradation of the target protein.

Physicochemical Properties

The physical and chemical properties of 4-(1-(tert-butoxycarbonyl)piperidin-4-yloxy)benzoic acid are summarized in the table below. These data are essential for planning synthetic reactions, purification procedures, and formulation studies.

| Property | Value | Source |

| Molecular Formula | C₁₇H₂₃NO₅ | [1][2][3] |

| Molecular Weight | 321.37 g/mol | [1][2] |

| Appearance | White to off-white solid | [2] |

| Purity | Typically ≥95% | [2] |

| CAS Number | 162046-56-2 | [1][2] |

| InChI Key | LUVXDMFUUZGFST-UHFFFAOYSA-N | [1][3] |

| SMILES | CC(C)(C)OC(=O)N1CCC(CC1)OC2=CC=C(C=C2)C(=O)O | [1] |

| Computed XLogP3 | 2.9 | [1] |

| Hydrogen Bond Donors | 1 | [1] |

| Hydrogen Bond Acceptors | 5 | [1] |

Synthesis and Mechanistic Rationale

The synthesis of 4-(1-(tert-butoxycarbonyl)piperidin-4-yloxy)benzoic acid is typically achieved through a nucleophilic aromatic substitution (SNAAr) reaction, followed by saponification. This approach is efficient and scalable.

Retrosynthetic Analysis

A logical retrosynthetic disconnection breaks the ether bond, leading to two commercially available or readily synthesized precursors: tert-butyl 4-hydroxypiperidine-1-carboxylate and a 4-halobenzoic acid ester, such as methyl 4-fluorobenzoate. The Boc group on the piperidine is a critical protecting group, preventing the secondary amine from acting as a competing nucleophile. The ester on the benzoic acid prevents the carboxylate from interfering with the base-mediated etherification.

Detailed Experimental Protocol

This protocol describes a reliable method starting from tert-butyl 4-hydroxypiperidine-1-carboxylate and methyl 4-fluorobenzoate.

Step 1: Williamson Ether Synthesis

-

Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (Argon or Nitrogen), add anhydrous N,N-Dimethylformamide (DMF, 10 mL per 1 g of hydroxypiperidine).

-

Addition of Base: Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.5 equivalents) portion-wise at 0 °C.

-

Scientist's Note: NaH is a strong, non-nucleophilic base that efficiently deprotonates the hydroxyl group of the piperidine to form a potent nucleophile (alkoxide). The reaction is highly exothermic and produces flammable hydrogen gas, necessitating careful, slow addition at reduced temperature.

-

-

Formation of Alkoxide: Add tert-butyl 4-hydroxypiperidine-1-carboxylate (1.0 equivalent) dissolved in a minimal amount of anhydrous DMF. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes until H₂ evolution ceases.

-

Nucleophilic Substitution: Add methyl 4-fluorobenzoate (1.1 equivalents) to the reaction mixture. Heat the reaction to 80 °C and stir for 12-18 hours.

-

Scientist's Note: The electron-withdrawing ester group on the aromatic ring activates the para position towards nucleophilic attack, making the fluoride a good leaving group in this SNAr reaction. DMF is an ideal polar aprotic solvent that solvates the sodium cation, leaving the alkoxide highly reactive.

-

-

Workup: Cool the reaction to room temperature and cautiously quench with saturated aqueous ammonium chloride (NH₄Cl). Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude ester intermediate.

Step 2: Saponification (Ester Hydrolysis)

-

Reaction Setup: Dissolve the crude ester intermediate from the previous step in a mixture of tetrahydrofuran (THF) and methanol (3:1 v/v).

-

Hydrolysis: Add an aqueous solution of lithium hydroxide (LiOH, 3.0 equivalents) and stir the mixture at room temperature for 4-6 hours, monitoring by TLC or LC-MS.

-

Scientist's Note: LiOH is a strong base that hydrolyzes the methyl ester to the corresponding carboxylate salt. The use of a THF/MeOH/water solvent system ensures the solubility of both the organic substrate and the inorganic base.

-

-

Workup and Acidification: Remove the organic solvents via rotary evaporation. Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any non-polar impurities. Cool the aqueous layer to 0 °C and acidify to pH 3-4 with 1M hydrochloric acid (HCl).

-

Isolation: A white precipitate will form upon acidification. Collect the solid by vacuum filtration, wash with cold water, and dry under high vacuum to afford the final product, 4-(1-(tert-butoxycarbonyl)piperidin-4-yloxy)benzoic acid.

Synthesis Workflow Diagram

Sources

A-Technical-Guide-to-4-1-Tert-butoxycarbonyl-piperidin-4-yloxy-benzoic-acid-for-PROTAC-Linker-Design

Introduction:-The-Architectural-Heart-of-Targeted-Protein-Degradation

The advent of Proteolysis Targeting Chimeras (PROTACs) has marked a paradigm shift in therapeutic intervention, moving beyond mere protein inhibition to inducing outright protein degradation.[1][2] These heterobifunctional molecules operate by hijacking the cell's native ubiquitin-proteasome system.[2] A PROTAC simultaneously binds to a target Protein of Interest (POI) and an E3 ubiquitin ligase, forming a ternary complex that facilitates the ubiquitination of the POI, marking it for destruction by the proteasome.[3][4][5]

The efficacy of a PROTAC is not solely dependent on its warhead (POI binder) or its E3 ligase ligand. The chemical linker connecting these two moieties is a critical determinant of the molecule's overall performance.[6] The linker's length, rigidity, and chemical composition dictate the geometry and stability of the ternary complex, which is paramount for efficient ubiquitination.[6][7] Furthermore, the linker profoundly influences the physicochemical properties of the PROTAC, such as solubility and cell permeability, which are crucial for its bioavailability and therapeutic utility.[8][9]

Among the diverse array of linker architectures, rigid and semi-rigid structures have garnered significant attention. Unlike flexible alkyl and PEG chains, which can incur an entropic penalty upon binding, rigid linkers can pre-organize the PROTAC into a conformation favorable for ternary complex formation.[4][6] This guide focuses on a key building block for such linkers: 4-(1-(Tert-butoxycarbonyl)piperidin-4-yloxy)benzoic acid . This molecule provides a valuable scaffold, imparting a degree of rigidity and a defined exit vector, which are essential for the rational design of potent and selective protein degraders.

Core-Component-Profile-4-1-Tert-butoxycarbonyl-piperidin-4-yloxy-benzoic-acid

This building block, often abbreviated as Boc-4-piperidyloxy-benzoic acid, is a bifunctional molecule perfectly suited for modular PROTAC synthesis. It features a carboxylic acid for conjugation and a Boc-protected piperidine nitrogen, which allows for orthogonal deprotection and subsequent linkage.

Chemical and Physical Properties

| Property | Value | Source |

| Molecular Formula | C17H23NO5 | [10][11] |

| Molecular Weight | 321.37 g/mol | [12] |

| Appearance | White to off-white solid | [12] |

| CAS Number | 162046-56-2 | [10][12] |

| Computed XLogP3 | 2.9 | [10] |

| Hydrogen Bond Donor Count | 1 | [10] |

| Hydrogen Bond Acceptor Count | 5 | [10] |

The structure incorporates a rigid phenyl ring and a piperidine ring, which restricts conformational flexibility. This rigidity can be advantageous in PROTAC design, helping to maintain an optimal distance and orientation between the POI and the E3 ligase.[6][13][14] The piperidine moiety, in particular, has been associated with improved solubility and pharmacokinetic properties in PROTACs.[9][13]

Strategic-Rationale-Why-Choose-a-Piperidine-Based-Rigid-Linker

The choice of a linker is a critical step in PROTAC design, moving beyond simple flexible chains like polyethylene glycol (PEG) or alkyl groups which were common in early designs.[8][15] While flexible linkers are synthetically accessible, their high degree of conformational freedom can be a double-edged sword.[6]

Advantages of the Piperidine-Yloxy-Benzoic Acid Scaffold:

-

Reduced Entropic Penalty: Rigid linkers can pre-organize the PROTAC into a bioactive conformation, minimizing the entropic cost of forming the ternary complex and potentially increasing its stability.[6]

-

Improved Physicochemical Properties: The incorporation of heterocyclic rings like piperidine can enhance solubility and modulate lipophilicity, addressing the common challenge of poor "drug-like" properties in large PROTAC molecules.[9][13][16] PROTACs often fall outside the classic Lipinski 'Rule of 5' space due to their high molecular weight.[13]

-

Enhanced Selectivity: The defined geometry imposed by a rigid linker can disfavor the formation of unproductive or off-target ternary complexes, thereby improving the selectivity of the degrader.[6]

-

Metabolic Stability: Saturated heterocycles like piperidine are generally more resistant to metabolic degradation compared to linear PEG chains, which can lead to improved pharmacokinetic profiles.[4]

The piperidine ring within this specific building block serves as a rigid scaffold that can improve the stability of the resulting PROTAC.[14]

Synthesis-and-Incorporation-Workflow

The modular nature of 4-(1-(Tert-butoxycarbonyl)piperidin-4-yloxy)benzoic acid allows for a streamlined and convergent synthesis of PROTACs. The general workflow involves the sequential coupling of the linker to the E3 ligase ligand and the POI binder.

Workflow Overview

The following diagram illustrates the typical workflow for synthesizing a PROTAC using this linker building block.

Sources

- 1. PROTACs– a game-changing technology - PMC [pmc.ncbi.nlm.nih.gov]

- 2. PROTACs: great opportunities for academia and industry (an update from 2020 to 2021) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. PROTACs: An Emerging Therapeutic Modality in Precision Medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 4. precisepeg.com [precisepeg.com]

- 5. m.youtube.com [m.youtube.com]

- 6. chempep.com [chempep.com]

- 7. The Essential Role of Linkers in PROTACs [axispharm.com]

- 8. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. explorationpub.com [explorationpub.com]

- 10. 4-((1-(tert-Butoxycarbonyl)piperidin-4-yl)oxy)benzoic acid | C17H23NO5 | CID 2794649 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. 4-(1-(tert-butoxycarbonyl)piperidin-4-yloxy)benzoic acid [cymitquimica.com]

- 12. 4-{[1-(tert-Butoxycarbonyl)piperidin-4-yl]oxy}benzoic acid [cymitquimica.com]

- 13. PROTACs bearing piperazine-containing linkers: what effect on their protonation state? - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. explorationpub.com [explorationpub.com]

- 16. rcastoragev2.blob.core.windows.net [rcastoragev2.blob.core.windows.net]

Synthesis of PROTACs using "4-(1-(Tert-butoxycarbonyl)piperidin-4-yloxy)benzoic acid"

An Application Guide to the Synthesis of PROTACs Using the Versatile Linker Precursor: 4-(1-(Tert-butoxycarbonyl)piperidin-4-yloxy)benzoic acid

Authored by: Gemini, Senior Application Scientist

Introduction: The Critical Role of the Linker in PROTAC Design

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, capable of hijacking the cell's native ubiquitin-proteasome system to induce the degradation of specific proteins of interest (POIs).[1] These heterobifunctional molecules are comprised of three distinct components: a ligand that binds the target protein, a second ligand that recruits an E3 ubiquitin ligase, and a chemical linker that covalently connects the two.[2][3][4] While the choice of ligands determines the PROTAC's target, the linker is a pivotal element that governs the overall efficacy, influencing the formation and stability of the key ternary complex (POI-PROTAC-E3 ligase), as well as the molecule's physicochemical properties like solubility and cell permeability.[5][]

The linker is not merely a spacer; its length, rigidity, and composition are critical design parameters.[7] Saturated heterocycles, such as piperidine and piperazine, are increasingly incorporated into linkers to impart conformational rigidity and improve aqueous solubility.[8][9][10] This application note provides a detailed guide to the synthesis of PROTACs utilizing 4-(1-(Tert-butoxycarbonyl)piperidin-4-yloxy)benzoic acid , a versatile and commercially available[11] building block that exemplifies this modern approach to linker design.

This specific linker precursor offers several distinct advantages:

-

Orthogonal Handles: It features a carboxylic acid and a Boc-protected amine, allowing for controlled, sequential coupling reactions.

-

Rigidity and Physicochemical Properties: The piperidine ring introduces a degree of rigidity that can favorably pre-organize the PROTAC molecule for ternary complex formation, while the ether linkage and aromatic ring contribute to the overall structural and metabolic stability.[12]

-

Defined Exit Vector: The para-substituted benzoic acid provides a well-defined vector for attachment, simplifying structure-activity relationship (SAR) studies.

This guide will provide experienced researchers with detailed, field-tested protocols for the stepwise synthesis of a final PROTAC molecule, emphasizing the rationale behind procedural choices and critical quality control checkpoints.

Conceptual Workflow for PROTAC Synthesis

The synthesis of a PROTAC is a modular process.[7] The use of a bifunctional linker like 4-(1-(Boc)piperidin-4-yloxy)benzoic acid allows for a convergent synthetic strategy. The overall process involves two key amide bond formations and an intermediary deprotection step. The choice of which ligand to couple first (the POI-binding ligand or the E3-recruiting ligand) depends on the specific chemistry of the ligands, their stability, and the overall synthetic convenience.

Caption: High-level workflow for the sequential synthesis of a PROTAC.

Part 1: Synthesis of Boc-Protected Intermediate

This initial step involves the formation of an amide bond between the carboxylic acid of the linker precursor and an amine-functionalized ligand. This ligand can be either the warhead that binds the protein of interest or the handle that recruits the E3 ligase.

Protocol 1: Amide Coupling via HATU

This protocol utilizes HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), a highly efficient and widely used peptide coupling reagent that minimizes racemization and side reactions.

Rationale: The formation of an amide bond from a carboxylic acid and an amine is not spontaneous and requires activation of the carboxyl group.[13] HATU reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then readily attacked by the amine nucleophile to form the stable amide bond. A non-nucleophilic base, such as DIPEA (N,N-Diisopropylethylamine), is required to deprotonate the amine and neutralize the acid formed during the reaction. DMF (Dimethylformamide) is chosen as the solvent for its excellent solvating properties for a wide range of organic molecules.

Materials & Reagents

-

4-(1-(Boc)piperidin-4-yloxy)benzoic acid

-

Amine-functionalized Ligand 1 (e.g., pomalidomide-amine)

-

HATU

-

DIPEA

-

Anhydrous DMF

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine (saturated aqueous NaCl)

-

Ethyl acetate (EtOAc)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask, magnetic stirrer, nitrogen/argon line

Step-by-Step Methodology

-

Preparation: To a clean, dry round-bottom flask under an inert atmosphere (N₂ or Ar), add 4-(1-(Boc)piperidin-4-yloxy)benzoic acid (1.0 eq).

-

Dissolution: Dissolve the acid in anhydrous DMF.

-

Reagent Addition: To the stirred solution, add the amine-functionalized Ligand 1 (1.0-1.1 eq), HATU (1.2 eq), and DIPEA (2.5 eq).

-

Reaction: Allow the reaction to stir at room temperature for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed.

-

Workup:

-

Dilute the reaction mixture with ethyl acetate.

-

Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2x), water (1x), and brine (1x). This removes unreacted acid, excess HATU byproducts, and DMF.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

-

-

Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. Purify the resulting crude product by flash column chromatography (silica gel) using an appropriate solvent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate in hexanes) to yield the pure Boc-protected intermediate.

-

Characterization: Confirm the identity and purity of the product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

| Parameter | Expected Outcome | QC Method |

| Yield | 60-90% (substrate dependent) | Gravimetric analysis |

| Purity | >95% | LC-MS, HPLC |

| Identity | Correct molecular weight and structure | HRMS, NMR |

Part 2: Deprotection of the Piperidine Amine

The second critical step is the removal of the acid-labile tert-butoxycarbonyl (Boc) protecting group to unmask the secondary amine on the piperidine ring. This amine will then serve as the nucleophile for the subsequent coupling reaction.

Protocol 2: Acid-Mediated Boc Deprotection

Trifluoroacetic acid (TFA) is the reagent of choice for Boc deprotection due to its effectiveness and the volatility of its byproducts.[14]

Rationale: The Boc group is stable to bases and nucleophiles but is readily cleaved under acidic conditions.[15] The mechanism involves protonation of the carbonyl oxygen of the carbamate, followed by the loss of the stable tert-butyl cation, which subsequently decomposes into isobutene and a proton.[14] Carbamic acids are unstable and spontaneously decarboxylate to release the free amine and carbon dioxide.[16] Dichloromethane (DCM) is a common solvent as it is relatively inert and easily removed.

Caption: Key steps in the acid-mediated Boc deprotection process.

Materials & Reagents

-

Boc-protected intermediate from Part 1

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Rotary evaporator

Step-by-Step Methodology

-

Preparation: Dissolve the Boc-protected intermediate (1.0 eq) in DCM (e.g., 0.1 M concentration).

-

Acid Addition: Cool the solution to 0 °C using an ice bath. Slowly add TFA (typically 20-50% v/v in DCM). Caution: The reaction can be exothermic and generates gas (CO₂). Ensure adequate ventilation and do not use a sealed system.[14]

-

Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 1-3 hours. Monitor the reaction by LC-MS to confirm the complete disappearance of the starting material.

-

Solvent Removal: Once complete, remove the solvent and excess TFA under reduced pressure using a rotary evaporator. It may be necessary to co-evaporate with additional DCM or toluene to remove residual TFA.

-